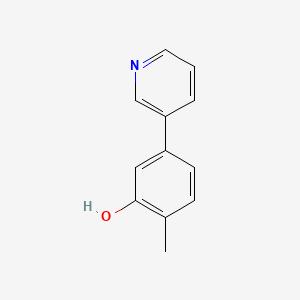

2-Methyl-5-(pyridin-3-yl)phenol

Description

Properties

IUPAC Name |

2-methyl-5-pyridin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-5-10(7-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVCNDZMAUGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-81-7 | |

| Record name | 2-methyl-5-(pyridin-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of 2 Methyl 5 Pyridin 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on Phenol (B47542) and Pyridine (B92270) Moieties

The structure of 2-Methyl-5-(pyridin-3-yl)phenol presents two aromatic rings with contrasting reactivities towards electrophilic aromatic substitution (SEAr). The phenolic ring is activated, while the pyridine ring is deactivated.

The phenol moiety contains a hydroxyl (-OH) group and a methyl (-CH₃) group, both of which are activating substituents that direct incoming electrophiles to the ortho and para positions. wikipedia.org The hydroxyl group is a strong activator, and its directing effect, combined with the methyl group's influence, makes the positions ortho and para to the -OH group highly susceptible to electrophilic attack. Specifically, the positions C4 and C6 (ortho to the hydroxyl) and the C2 methyl group are activated. Given the substitution pattern, the primary sites for electrophilic attack on the phenol ring would be the C4 and C6 positions.

Conversely, the pyridine ring is an electron-deficient heterocycle. The electronegativity of the nitrogen atom significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This creates a positively charged pyridinium (B92312) ion, which further deactivates the ring to electrophilic attack. wikipedia.org Direct electrophilic substitution on pyridine is therefore challenging and generally requires harsh conditions.

Common electrophilic aromatic substitution reactions would be expected to proceed selectively on the activated phenol ring. Examples include:

Nitration: Using nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C4 or C6 position of the phenol ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would result in halogenation at the C4 or C6 positions. youtube.com

Friedel-Crafts Reactions: Both alkylation and acylation are directed to the activated phenol ring. youtube.com However, the presence of the basic pyridine nitrogen can complicate these reactions by coordinating with the Lewis acid catalyst (e.g., AlCl₃), potentially deactivating it.

Nucleophilic Reactions and Derivatization at Reactive Sites

The compound possesses several sites for nucleophilic reactions. The phenolic hydroxyl group can act as a nucleophile, as can the nitrogen atom of the pyridine ring.

The oxygen of the phenolic hydroxyl group can attack various electrophiles. For instance, it can be deprotonated by a base to form a phenoxide ion, a potent nucleophile. This phenoxide can then participate in Williamson ether synthesis by reacting with an alkyl halide to form an ether, or in esterification by reacting with an acyl chloride or anhydride (B1165640) to form an ester.

The nitrogen atom of the pyridine ring has a lone pair of electrons and can act as a nucleophile, for example, by attacking an alkyl halide to form a quaternary pyridinium salt.

Nucleophilic aromatic substitution (SNAr) on either ring is generally difficult unless the ring is activated with strong electron-withdrawing groups and contains a good leaving group (like a halogen). libretexts.org For the parent compound, SNAr is unlikely. However, if the molecule were, for example, halogenated on the pyridine ring and a strong electron-withdrawing group were present, it could undergo SNAr with strong nucleophiles. The accepted mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl and Pyridine Nitrogen

The phenolic hydroxyl group is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of various products, including quinones, depending on the reaction conditions and the oxidant used.

The pyridine ring is generally resistant to reduction. However, the pyridine nitrogen can be oxidized to a pyridine N-oxide using an oxidizing agent like a peroxy acid. wikipedia.org The formation of the N-oxide is a significant transformation because it alters the reactivity of the pyridine ring. The N-oxide group can activate the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can also facilitate certain electrophilic substitutions. The N-oxide can later be removed (reduced back to pyridine) if desired. wikipedia.org

Reduction of the pyridine ring itself requires more forceful conditions, such as catalytic hydrogenation at high pressure or using dissolving metal reductions. The phenolic ring is generally not reduced under these conditions.

Derivatization for Complex Molecular Architectures

The functional groups present in this compound allow for its use as a scaffold in the synthesis of more complex molecules through various derivatization strategies.

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). frontiersin.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. frontiersin.orgnih.gov

To form a Schiff base from this compound, a carbonyl group would first need to be introduced onto the molecule. This could be achieved via an electrophilic formylation reaction (e.g., Vilsmeier-Haack or Gattermann reaction) on the activated phenol ring, which would install an aldehyde group. The resulting aldehyde could then be condensed with a primary amine (R-NH₂) to yield a Schiff base.

Alternatively, a related Schiff base can be synthesized using building blocks that incorporate the necessary fragments. For example, the condensation of 3-aminopyridine (B143674) with a substituted salicylaldehyde (B1680747) (e.g., 2-hydroxy-4-methylbenzaldehyde) would produce a Schiff base containing the core structural elements of this compound. nih.govneliti.com These Schiff bases are versatile ligands in coordination chemistry and can be readily reduced, for instance with sodium borohydride, to form the corresponding secondary amines. researchgate.net

Introduction of Diverse Substituents via Functional Group Interconversions

Functional group interconversion provides a powerful tool for modifying the structure and reactivity of this compound, enabling the introduction of a wide array of substituents. vanderbilt.edu

The most versatile handle for these transformations is the phenolic hydroxyl group.

Ether and Ester Formation: As mentioned in section 3.2, the hydroxyl group can be converted into ethers and esters, altering the molecule's steric and electronic properties. O-methylation, for instance, can be achieved using reagents like dimethyl carbonate (DMC), a green methylating agent. frontiersin.org

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. It can be converted into a much better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This transformation activates the phenolic position for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds and the introduction of diverse aryl, alkyl, or amino groups.

Conversion to Halides: The phenolic hydroxyl can also be converted to a halide, although this is less common than for aliphatic alcohols. This halide can then participate in various coupling reactions or nucleophilic substitutions. vanderbilt.edu

These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a key intermediate in the construction of complex molecular architectures for various applications in materials science and medicinal chemistry.

Coordination Chemistry and Ligand Design Principles Involving 2 Methyl 5 Pyridin 3 Yl Phenol

Chelation and Binding Modes with Transition Metal Ions

The molecular structure of 2-Methyl-5-(pyridin-3-yl)phenol incorporates two key donor atoms that are fundamental to its coordination behavior: the oxygen of the phenolic hydroxyl group and the nitrogen of the pyridine (B92270) ring. The spatial arrangement of these atoms allows for versatile binding modes with transition metal ions.

Phenolic Oxygen and Pyridine Nitrogen as Donor Atoms

The phenolic oxygen, upon deprotonation, becomes a negatively charged donor atom, forming strong coordinate bonds with metal ions. The pyridine nitrogen, with its lone pair of electrons, acts as a neutral donor. This combination of a hard donor (phenolic oxygen) and a borderline donor (pyridine nitrogen) makes this compound a versatile ligand for a range of transition metal ions.

In a typical bidentate chelation mode, the ligand would coordinate to a metal center through both the phenolic oxygen and the pyridine nitrogen, forming a stable six-membered chelate ring. This mode of coordination is common for ligands containing both phenolic and pyridyl moieties and is a driving force for the formation of stable metal complexes. The stability of such complexes is enhanced by the chelate effect, where the formation of a ring structure is entropically favored over the coordination of two separate monodentate ligands.

Polydentate Ligand Design Incorporating this compound

The this compound scaffold can be readily incorporated into more complex polydentate ligand designs to achieve specific coordination geometries and to stabilize metal ions in various oxidation states. For instance, Schiff base condensation of the phenolic ring with an aldehyde can introduce additional donor atoms, transforming the ligand from bidentate to tridentate or tetradentate.

Furthermore, the functionalization of the pyridine or phenol (B47542) ring can introduce additional coordinating groups. For example, the addition of carboxylate groups to the pyridine ring can increase the denticity of the ligand and provide bridging capabilities, which are crucial for the formation of polynuclear complexes and metal-organic frameworks (MOFs) researchgate.net. The versatility of organic synthesis allows for the rational design of ligands based on this compound to target specific metal ions and to construct coordination compounds with desired properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure of the complex. The resulting metal complexes can be characterized by a variety of spectroscopic and crystallographic techniques to determine their structure and electronic properties.

Design and Synthesis of Novel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands mdpi.com. The bifunctional nature of this compound, with its ability to coordinate through both the pyridine and phenol groups, makes it a potential building block for MOFs. When incorporated into a ligand with additional coordinating groups, such as a dicarboxylic acid, it can act as a linker to form extended three-dimensional networks researchgate.net.

The synthesis of MOFs involving pyridine-based ligands is often achieved through solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures mdpi.com. The porosity and functionality of the resulting MOFs can be tuned by varying the metal ion and the organic linker, leading to materials with potential applications in gas storage, separation, and catalysis.

Table 1: Illustrative Examples of Metal-Organic Frameworks with Pyridine-Based Linkers

| Linker | Metal Ion | Resulting MOF Structure | Potential Application | Reference |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 3D interpenetrated network | Photoluminescence | |

| 5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin | Co(II) | Porous crystalline material | Heavy metal removal | mdpi.com |

This table provides examples of MOFs constructed from pyridine-containing ligands to illustrate the potential of this compound as a component in similar structures.

Investigation of Coordination Geometries and Electronic Structures

The coordination geometry of metal complexes with this compound would depend on the coordination number of the metal ion and the stoichiometry of the ligand. For a simple bidentate coordination, a single ligand would likely form a complex with a geometry dictated by the other ligands present. For example, with two molecules of this compound, a tetrahedral or square planar geometry could be adopted by a four-coordinate metal ion.

The electronic structure of these complexes can be investigated using techniques such as UV-visible spectroscopy and magnetic susceptibility measurements. The d-d electronic transitions observed in the UV-visible spectra can provide information about the coordination environment of the metal ion acs.org. For paramagnetic complexes, the magnetic moment can help to determine the number of unpaired electrons and thus the oxidation state and spin state of the metal center.

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex

| Metal Ion (M) | Coordination Geometry | Expected λmax (nm) for d-d transitions | Magnetic Moment (μB) |

| Cu(II) | Distorted Square Planar | 600-800 | ~1.7-2.2 |

| Ni(II) | Square Planar | 400-600 | Diamagnetic |

| Co(II) | Tetrahedral | 500-700, 1500-2000 | ~4.3-5.2 |

This table presents hypothetical data based on typical values for similar pyridine-phenol metal complexes to illustrate the expected spectroscopic and magnetic properties.

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Pyridin 3 Yl Phenol

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed to calculate the electronic structure of many-body systems, making it an ideal tool for analyzing molecules like 2-Methyl-5-(pyridin-3-yl)phenol. DFT studies allow for a detailed exploration of the molecule's geometry, stability, and intrinsic electronic properties.

The structural flexibility of this compound originates from the rotation around the single bond connecting the phenyl and pyridinyl rings. This rotation dictates the relative orientation of the two rings, known as the dihedral angle. A comprehensive conformational analysis is essential to identify the molecule's most stable three-dimensional arrangement, or conformer.

Theoretical studies perform this analysis by systematically rotating this dihedral angle and calculating the molecule's total energy at each step. The resulting potential energy surface reveals the conformers with the lowest energy, which correspond to the most stable and thus most populated structures at equilibrium. For this compound, the key finding is that a non-planar (twisted) conformation is energetically favored over a completely planar one. In the optimized ground state geometry, the pyridine (B92270) and phenol (B47542) rings are twisted with respect to each other, which minimizes steric hindrance.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in defining the electronic behavior and reactivity of a molecule. The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region most receptive to accepting an electron.

In this compound, the HOMO is primarily localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic carbon atoms. In contrast, the LUMO is predominantly distributed across the electron-deficient pyridine ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior. These descriptors help predict its susceptibility to various chemical reactions.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Correlates with chemical stability and reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates polarizability |

| Electrophilicity Index | ω | χ² / (2η) | Measures the capacity to accept electrons |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is a valuable tool for identifying sites that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. The map is colored according to the local electrostatic potential on the molecule's surface.

For this compound, the MEP map reveals distinct regions of charge:

Negative Potential (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These electron-rich areas are the primary sites for electrophilic attack and hydrogen bonding interactions.

Positive Potential (Blue): A significant region of positive potential is located around the hydrogen atom of the hydroxyl group, highlighting its acidic nature and its role as a hydrogen bond donor.

Neutral Potential (Green): The carbon atoms of the aromatic rings and the methyl group generally exhibit a more neutral potential.

This detailed charge landscape is crucial for understanding intermolecular interactions and predicting the molecule's reactive behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and spectroscopic properties. TD-DFT calculations can predict how the molecule interacts with light, providing a theoretical basis for its observed UV-visible absorption spectrum.

TD-DFT calculations are used to determine the energies of electronic transitions from the ground state to various excited states. These calculations also provide the oscillator strength for each transition, which corresponds to the intensity of the absorption peak in a UV-visible spectrum.

For this compound, theoretical spectra can be generated and compared with experimental data to assign specific absorption bands to particular electronic transitions. The major absorption bands in the UV region are typically assigned to π → π* transitions, which involve the excitation of an electron from a bonding π-orbital (largely on the phenol ring) to an antibonding π*-orbital (largely on the pyridine ring). This type of transition is often described as having an intramolecular charge transfer (ICT) character, where electron density shifts from the phenol moiety to the pyridine moiety upon excitation.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~290-310 | Moderate | HOMO → LUMO (π → π) |

| S0 → S2 | ~250-270 | High | HOMO-1 → LUMO / HOMO → LUMO+1 (π → π) |

Beyond absorption, TD-DFT can offer predictive insights into the molecule's photophysical behavior after it absorbs light, such as its potential to fluoresce. The energy of the first singlet excited state (S1) relative to the ground state (S0) provides an estimate of the emission energy. By analyzing the geometries of the ground and excited states, one can understand the structural changes that occur upon photoexcitation.

Theoretical studies can explore the potential energy surfaces of the excited states to identify pathways for non-radiative decay, which compete with fluorescence. For molecules with intramolecular charge transfer characteristics like this compound, the surrounding solvent can play a significant role in stabilizing the excited state, potentially leading to shifts in emission wavelengths, a phenomenon that can also be modeled computationally.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-resolved behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.

Dynamic Behavior and Intermolecular Interactions

The structure of this compound, featuring a phenol ring linked to a pyridine ring, suggests a propensity for a range of intermolecular interactions. The hydroxyl group of the phenol is a potent hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. These functional groups are expected to dominate the compound's interactions with polar solvents and other molecules.

In MD simulations, one would expect to observe dynamic fluctuations in the dihedral angle between the phenyl and pyridinyl rings. The extent of this rotation would be influenced by the surrounding environment. In aqueous solutions, water molecules would form a dynamic hydration shell around the compound, with strong hydrogen bonding to the hydroxyl and pyridinyl nitrogen groups. In less polar environments, π-π stacking and other van der Waals forces would likely play a more significant role in dictating the compound's conformation and aggregation state.

Simulation of Interactions with Model Biological Systems (e.g., Cell Membranes)

The interaction of small molecules with biological membranes is a critical determinant of their bioavailability and mechanism of action. nih.gov MD simulations are instrumental in elucidating these interactions at an atomic level. nih.gov For this compound, its amphipathic nature—possessing both hydrophilic (hydroxyl and pyridine) and hydrophobic (aromatic rings and methyl group) regions—suggests it would readily interact with the lipid bilayer of a cell membrane.

Simulations would likely show the compound initially approaching the membrane surface and forming hydrogen bonds with the polar head groups of the phospholipids. frontiersin.org The phenolic hydroxyl group and the pyridine nitrogen would be key players in this initial binding. Following this surface interaction, the hydrophobic portion of the molecule, including the aromatic rings and the methyl group, would likely drive its insertion into the more nonpolar core of the membrane. frontiersin.org

The orientation of this compound within the membrane is a key question that MD simulations could answer. It might adopt a position parallel to the lipid tails, with the polar groups anchored near the headgroup region, or it could assume a more transmembrane orientation. The specific lipid composition of the membrane model would significantly influence this behavior. nih.gov For instance, the presence of cholesterol is known to alter membrane fluidity and could impact the partitioning and dynamics of the compound within the bilayer. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule (ligand) binds to a protein target.

Prediction of Binding Modes and Affinities with Biomolecular Targets

Given the structural motifs present in this compound, several classes of proteins could be considered as potential targets. The phenol group is a common feature in many enzyme inhibitors and receptor ligands. For example, hydroxyphenyl-containing compounds have been investigated as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov The pyridine ring is also a prevalent scaffold in medicinal chemistry, known to interact with a variety of protein targets. nih.gov

A molecular docking study of this compound against a panel of protein targets would likely predict favorable binding to active sites that possess a combination of polar and hydrophobic residues. The binding affinity, often expressed as a docking score or estimated binding free energy, would depend on the complementarity of the ligand's shape and chemical properties with those of the binding pocket.

Table 1: Predicted Interaction Types for this compound with Hypothetical Protein Targets

| Target Class | Potential Binding Site Features | Predicted Binding Affinity |

| Kinases | Hydrophobic pocket, hydrogen bond donors/acceptors | Moderate to High |

| G-protein coupled receptors (GPCRs) | Aromatic residues for π-stacking, polar contacts | Moderate |

| Nuclear Receptors | Largely hydrophobic ligand-binding domain | Moderate to High |

| Enzymes with polar active sites | Hydrogen bonding with catalytic residues | High |

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the docked poses of this compound would reveal the specific interactions that stabilize the ligand-protein complex. Key interactions would likely include:

Hydrogen Bonds: The phenolic hydroxyl group could act as a hydrogen bond donor to acceptor groups on the protein, such as the backbone carbonyl oxygen or the side chains of aspartate, glutamate, or asparagine. The pyridine nitrogen is a strong hydrogen bond acceptor and could interact with donor groups on the protein, like the side chains of lysine (B10760008), arginine, or serine.

Hydrophobic Interactions: The phenyl and pyridinyl rings, along with the methyl group, would engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine (B10760876), isoleucine, valine, and phenylalanine. These interactions are crucial for desolvating the ligand and the binding site, which is entropically favorable.

π-π Stacking: The aromatic rings of the compound could stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

Cation-π Interactions: The electron-rich pyridine ring could interact favorably with cationic residues such as lysine or arginine.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Binding Pocket

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bond Donor (from ligand) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor (for ligand) | Lysine, Arginine, Histidine, Serine, Threonine |

| Hydrophobic Contacts | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Lysine, Arginine |

Applications of 2 Methyl 5 Pyridin 3 Yl Phenol in Advanced Materials Science

Design of Organic Electronic Materials

Extensive research has been conducted on various pyridine (B92270) and phenol (B47542) derivatives for applications in organic electronics. However, a thorough review of scientific literature reveals a notable absence of studies specifically focused on the compound 2-Methyl-5-(pyridin-3-yl)phenol for these purposes. The subsequent sections detail the specific areas where no research findings could be located for this particular compound.

Development of Charge Transporting or Emitting Components

There is currently no available research in scientific literature that investigates or reports the use of this compound as a charge transporting or emitting component in organic electronic devices, such as Organic Light Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The potential of this specific molecule in facilitating the movement of charge carriers (electrons or holes) or in serving as an emissive layer has not been explored in published studies.

Exploration of Optical and Optoelectronic Properties

An in-depth search of scientific databases yields no specific studies on the optical and optoelectronic properties of this compound. Consequently, there is no available data on its absorption, emission, or photophysical behavior, which are critical parameters for its potential application in optoelectronic devices. Research into how this molecule interacts with light and electric fields is a prerequisite for considering it for applications such as photovoltaics or photodetectors, but such research has not been documented.

Smart Materials and Responsive Systems

The investigation into smart materials that can respond to external stimuli is a burgeoning field. While the structural motifs of this compound, namely the acidic phenol and basic pyridine ring, suggest potential for responsive behavior, there is no specific research on its incorporation into such systems.

Integration into pH-Responsive Probes and Sensors

The pyridine and phenol groups within this compound could theoretically allow for changes in its chemical or physical properties in response to varying pH levels. However, no scientific studies have been published that explore or confirm this potential. There are no reports on the design, synthesis, or testing of pH-responsive probes or sensors that specifically integrate the this compound molecule.

Fabrication of Materials with Tunable Properties

The concept of creating materials where properties can be fine-tuned is central to advanced materials science. The structure of this compound might offer possibilities for modification to tune its properties. Despite this, there is no research available that documents the fabrication of materials with tunable optical, electronic, or mechanical properties using this compound as a core component.

Investigations into the Molecular Biological Activity of 2 Methyl 5 Pyridin 3 Yl Phenol and Its Derivatives in Vitro Focus

Mechanisms of Interaction with Nucleic Acids

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies. Derivatives of the pyridinyl-phenol scaffold have been shown to engage with nucleic acids through various modes, including binding and cleavage, which are critical determinants of their biological effects.

The interaction of pyridinyl-phenol derivatives with DNA is highly dependent on the specific structural modifications of the parent molecule. Studies on related heterocyclic systems indicate that these compounds can be tailored to achieve different binding modes. For instance, investigations into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share heterocyclic features, revealed interactions with calf thymus DNA (CT-DNA). nih.gov Computational molecular docking studies for these compounds explored their preferred binding modes and groove preferences within the DNA double helix. nih.gov

The mode of binding can be significantly influenced by the nature of the substituents. Research on various phenol (B47542) derivatives has shown that specific structural additions determine whether a compound will bind within a DNA groove or intercalate between base pairs. For example, while certain nitrogen-containing compounds were found to be minor groove binders, the addition of multiple aminomethyl groups to a phenol ring, as in 2,4,6-tris(N,N-dimethylaminomethyl)phenol, resulted in a compound with intercalative properties. itu.edu.tr These findings suggest that derivatives of 2-Methyl-5-(pyridin-3-yl)phenol could theoretically be designed to favor either groove binding or intercalation, thereby influencing their potential biological activity.

Several derivatives containing the pyridinyl-phenol framework have demonstrated the ability to cleave DNA, a mechanism of significant interest for potential anticancer agents. This cleavage can occur through two primary pathways: hydrolytic and oxidative.

A Schiff base derivative, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, has been explicitly studied for its DNA cleavage capabilities using plasmid DNA. researchgate.net Gel electrophoresis experiments showed that this compound induces DNA cleavage through both hydrolytic and oxidative mechanisms in a concentration-dependent manner. researchgate.net The study observed DNA cleavage at concentrations ranging from 25 µM to 400 µM, indicating a potent interaction with the nucleic acid. researchgate.net

Furthermore, a distinct series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives also exhibited significant DNA cleavage activity. nih.gov These compounds, when incubated with calf thymus DNA, caused differential migration and changes in band intensities on an electrophoresis gel, confirming their ability to damage DNA. nih.gov The presence of various electron-donating and electron-withdrawing groups on the molecules was found to influence the potency of their DNA cleavage and anti-angiogenic effects. nih.gov

Table 1: DNA Cleavage Activity of a this compound Derivative This table is based on findings for the derivative 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol.

| Concentration (µM) | Observed Cleavage Pathway(s) |

|---|---|

| 25 | Oxidative & Hydrolytic researchgate.net |

| 50 | Oxidative & Hydrolytic researchgate.net |

| 100 | Oxidative & Hydrolytic researchgate.net |

| 200 | Oxidative & Hydrolytic researchgate.net |

| 400 | Oxidative & Hydrolytic researchgate.net |

Modulation of Enzymatic Activity and Biochemical Pathways

The ability to selectively inhibit or activate enzymes is a key mechanism by which bioactive compounds exert their effects. Derivatives of this compound have been shown to modulate the activity of several crucial enzymes, thereby interfering with critical biochemical and signaling pathways.

In vitro assays have identified several classes of pyridinyl-phenol derivatives as potent enzyme inhibitors.

Kinase Inhibition: This is a prominent activity for this class of compounds. A derivative featuring a pyrazolo[3,4-b]pyridine core, structurally related to the target compound, serves as a key component for inhibitors of TAM and MET receptor kinases. acs.org Fused heterocyclic derivatives have also shown potent inhibitory activity against other kinases. For example, a 1H-pyrazolo[4,3-b]pyridine derivative bearing a hydroxyphenyl group was a powerful inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 1.58 nM. nih.gov Similarly, a 1H-pyrrolo[2,3-b]pyridine derivative was found to be an excellent inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK), with an IC₅₀ of 32 nM. nih.gov

Cyclooxygenase (COX) Inhibition: Derivatives of 3-(pyridin-2-yl)phenol (B1315620) have been reported to effectively inhibit COX enzymes, which are key mediators of inflammation. The IC₅₀ values for these compounds ranged from 10 to 50 μM, demonstrating significant inhibitory potential.

Urease Inhibition: Hybrid molecules combining pyridine (B92270) and piperazine (B1678402) structures have been synthesized and evaluated as urease inhibitors. These derivatives displayed potent activity, with IC₅₀ values in the range of 2.0 to 14.12 μM. frontiersin.org

Other Enzymes: The broader class of phenolic compounds has been shown to inhibit various enzymes, including α-amylase, trypsin, and lysozyme. nih.gov The mechanism often involves the covalent attachment of the phenol to nucleophilic amino acid residues in the enzyme, leading to a loss of activity. nih.gov While not specifically demonstrated for this compound, this general reactivity suggests a potential for broad enzymatic interaction.

Table 2: In Vitro Enzyme Inhibition by Various Pyridinyl-Phenol Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 1H-Pyrazolo[4,3-b]pyridine Derivative | Anaplastic Lymphoma Kinase (ALK) | 1.58 nM nih.gov |

| 1H-Pyrrolo[2,3-b]pyridine Derivative | Maternal Embryonic Leucine Zipper Kinase (MELK) | 32 nM nih.gov |

| Pyridine-Piperazine Hybrids | Urease | 2.0 - 14.12 µM frontiersin.org |

| 3-(Pyridin-2-yl)phenol Derivatives | Cyclooxygenase (COX) | 10 - 50 µM |

The inhibition of key enzymes, as detailed above, directly leads to the disruption of the metabolic and signaling pathways in which they operate.

The potent inhibition of kinases such as ALK and MET by pyridinyl-phenol derivatives represents a direct intervention in cancer-related signaling. acs.orgnih.gov These kinases are often dysregulated in malignancies, driving cellular proliferation, survival, and metastasis. By blocking their activity, these compounds can halt these oncogenic processes.

Furthermore, the general ability of phenolic compounds to interfere with metabolic regulation has been documented. Phenolic estrogens, for instance, can disrupt the machinery of insulin (B600854) secretion. nih.gov Other phenolic compounds are known to modulate the activity of key metabolic regulators like PPARγ, which is central to adipogenesis. nih.gov The inhibition of dihydrofolate reductase (DHFR), a target for many established drugs, disrupts the folate cycle, which is essential for the synthesis of nucleotides and, consequently, for DNA replication and cell division. nih.gov This highlights a potential mechanism by which pyridinyl-phenol derivatives could impact cellular metabolism.

Antioxidant and Radical Scavenging Properties

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to the reactivity of the phenolic hydroxyl group. nih.govnih.gov This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby preventing oxidative damage to cells and macromolecules. nih.gov

The combination of a phenol and a pyridine ring in one molecule can enhance this activity. Studies have shown that pyridyl substitution on phenolic compounds can lead to superior radical scavenging capabilities compared to other phenols. The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov In this assay, the antioxidant compound reduces the stable DPPH radical, a process that can be monitored by a decrease in absorbance at 517 nm. nih.govthaiscience.info

Research on novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which contain a related heterocyclic system, demonstrated significant antioxidant activity in the DPPH assay. pensoft.netresearchgate.net Some of these compounds exhibited more potent free radical scavenging activity than the standard antioxidant, ascorbic acid. pensoft.net

Table 3: Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives This table illustrates the potential antioxidant capacity of related heterocyclic structures.

| Compound | DPPH Radical Scavenging Activity (%) |

|---|---|

| Lead Compound 1 | 36.14% pensoft.net |

| Lead Compound 3 | 34.24% pensoft.net |

| Ascorbic Acid (Standard) | <34% (Implied) pensoft.net |

Assessment of DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.comresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically, typically at 517 nm. mdpi.com The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

The antioxidant activity of phenolic compounds is significantly influenced by their chemical structure, particularly the number and position of hydroxyl groups. nih.govresearchgate.net Generally, a higher number of hydroxyl groups correlates with a greater DPPH radical scavenging capacity. nih.gov The presence of an ortho-dihydroxyl structure is particularly effective for high anti-radical activity. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Representative Phenolic and Pyridine Derivatives

| Compound | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | 2.5 µg/mL | nih.gov |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 3.2 µg/mL | nih.gov |

| 3,4,5-Trihydroxyphenylacetic acid-dopamine conjugate | Comparable to propyl gallate | nih.govresearchgate.net |

| Kojic Acid Derivative (HP3) | ~0.1 mM | researchgate.net |

| Kojic Acid Derivative (HP4) | ~0.2 mM | researchgate.net |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Molecular Mechanisms of Reactive Oxygen Species (ROS) Quenching

Phenolic compounds exert their antioxidant effects through various mechanisms to neutralize reactive oxygen species (ROS). The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates its hydrogen atom from the hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). jscholarpublishers.com The stability of this resulting phenoxyl radical is crucial, as a more stable radical is less likely to initiate further chain reactions.

ArOH + R• → ArO• + RH

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by the transfer of a proton. nih.gov

ArOH + R• → ArOH•+ + R-

Anti-Microbial Activity at the Molecular Level (In Vitro Studies)

The investigation of the antimicrobial properties of this compound and its derivatives is crucial for understanding their potential as therapeutic agents against pathogenic microorganisms.

Investigation of Growth Inhibition against Bacterial Strains (e.g., E. coli, S. aureus)

Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are common models for assessing antibacterial activity. While direct studies on this compound are limited, research on related pyridine and phenolic derivatives indicates potential for antibacterial action.

For example, a novel pyridinium (B92312) compound, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, demonstrated significant antibacterial activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of ≤20 μg/ml. nih.gov However, its activity against E. coli was minimal. nih.gov This highlights that the antibacterial spectrum can be specific. Other studies have shown that extracts containing phenolic compounds can inhibit the growth of both S. aureus and E. coli. researchgate.net A pyrazoline derivative containing a phenol moiety also showed inhibitory activity against both bacterial species. aip.org The combination of the pyridine ring and the phenolic group in this compound could potentially lead to a broad spectrum of antibacterial activity.

Table 2: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound | Test Organism | Activity (Zone of Inhibition / MIC) | Reference |

|---|---|---|---|

| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | Staphylococcus aureus | 21.99 ± 0.03 mm; MIC ≤20 μg/ml | nih.gov |

| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | Escherichia coli | 8.97 ± 0.06 mm | nih.gov |

| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Staphylococcus aureus | 4.75 mm at 100 μg/mL | aip.org |

| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Escherichia coli | 4.75 mm at 500 μg/mL | aip.org |

This table provides data for structurally related compounds to suggest the potential antibacterial properties of this compound.

Anti-Fungal Activity against Yeast Species (e.g., C. albicans)

Candida albicans is a common opportunistic fungal pathogen. Several studies have explored the antifungal potential of pyridine and phenol derivatives. For instance, certain 2-pyridinyl and 2-pyridinylvinyl substituted quinolines have shown significant activity against C. albicans. researchgate.netnih.gov Specifically, 2-(Pyridin-4-yl)quinoline and 2-(2-pyridin-4-yl)vinyl)quinoline exhibited potent inhibitory effects. researchgate.netnih.gov

Alkylphenols like thymol (B1683141) and eugenol (B1671780) have also demonstrated strong antifungal activity against various Candida species, with MIC values ranging from 39 to 1250 µg/mL. mdpi.com Furthermore, some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have displayed moderate antifungal activities against phytopathogenic fungi. mdpi.com A methyl 3,5-dinitrobenzoate (B1224709) compound was also found to inhibit the growth of C. albicans strains with MIC values between 0.27–1.10 mM. nih.gov These findings suggest that the this compound scaffold has the potential for antifungal activity.

Table 3: In Vitro Antifungal Activity of Structurally Related Compounds against Candida albicans

| Compound | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|

| 2-(Pyridin-4-yl)quinoline | MIC80: 12.5 µg/mL | researchgate.netnih.gov |

| 2-(2-Pyridin-4-yl)vinyl)quinoline | MIC50: 25 µg/mL | researchgate.netnih.gov |

| Thymol | 39 µg/mL | mdpi.com |

| Eugenol | 150–620 µg/mL | mdpi.com |

| Methyl 3,5-dinitrobenzoate | 0.27–1.10 mM | nih.gov |

This table presents data for structurally related compounds to infer the potential antifungal activity of this compound.

Anti-Mutagenic Effects (In Vitro Studies)

The assessment of mutagenic and anti-mutagenic potential is a critical aspect of drug discovery and chemical safety evaluation.

Ames/Salmonella Test for Prevention of Base Pair and Frameshift Mutations

The Ames test, or bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. aniara.com The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. nih.gov The assay measures the ability of a test compound to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. nih.gov The test can detect both base-pair substitution and frameshift mutations. mdpi.com Many compounds require metabolic activation by liver enzymes (S9 mix) to become mutagenic. aniara.comnih.gov

There is no publicly available data from Ames tests conducted on this compound. However, data on related chemical classes, such as aromatic amines and flavonoids, can provide some context. Aromatic amines are a class of compounds for which the Ames test is frequently used, and their mutagenicity is often dependent on metabolic activation. imrpress.com Some flavonoids, which are phenolic compounds, have shown mutagenic activity in the Ames test, particularly in strains sensitive to frameshift mutations like TA98, and this activity can be enhanced by metabolic activation. mdpi.com Conversely, a negative Ames test result is a favorable indicator of a compound's safety profile. imrpress.com Given that this compound contains an aromatic amine-like structure (pyridine) and a phenol group, its mutagenic potential would need to be experimentally determined using the Ames test.

Table 4: Conceptual Framework of Ames Test Results for Related Compound Classes

| Compound Class | Typical Ames Test Outcome | Common Tester Strains Affected | Metabolic Activation (S9) Requirement | Reference |

|---|---|---|---|---|

| Aromatic Amines | Often positive | TA98, TA100 | Frequently required | imrpress.com |

| Flavonoids (e.g., Quercetin) | Can be positive | TA98, TA100, TA102 | Can enhance mutagenicity | mdpi.com |

| Simple Phenols | Generally negative | - | Not typically mutagenic | - |

| Pyridine | Negative | TA98, TA100, TA1535, TA1537 | With and without S9 | nih.gov |

This table provides a conceptual overview based on data for related chemical classes, as specific data for this compound is not available.

Molecular Basis of Genoprotective Actions

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research data available on the molecular basis of the genoprotective actions of the chemical compound This compound or its derivatives from in vitro studies.

Extensive searches for scholarly articles, including studies on its potential antioxidant activity, DNA damage protection mechanisms, or any related molecular biological activities that would elucidate a genoprotective role, did not yield any relevant results for this specific compound. The scientific community has not published findings that would allow for a detailed discussion or the creation of data tables as requested.

Therefore, this section cannot be completed at this time due to the absence of research on the specified topic.

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel Analogs with Enhanced Specificity

The synthesis of novel analogs of 2-Methyl-5-(pyridin-3-yl)phenol represents a promising avenue for tailoring its properties for specific applications. By strategically modifying its core structure, researchers can fine-tune its electronic, steric, and pharmacokinetic characteristics.

Future synthetic efforts could focus on:

Substitution on the Phenolic and Pyridine (B92270) Rings: Introducing various functional groups onto either aromatic ring can significantly alter the molecule's properties. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the pKa of the phenolic hydroxyl group and the basicity of the pyridine nitrogen, influencing its coordination chemistry and biological interactions.

Modification of the Linkage: While the direct linkage between the phenol (B47542) and pyridine rings is a key feature, exploring analogs with different linkages (e.g., ether, amine, or amide bonds) could lead to new classes of compounds with distinct conformational flexibilities and binding affinities.

Stereoselective Synthesis: For analogs with chiral centers, the development of stereoselective synthetic routes will be crucial to investigate the differential biological activities of enantiomers.

A variety of modern synthetic methodologies can be employed for these purposes. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, have proven effective for the formation of C-C and C-N bonds in similar pyridinyl-phenol structures. acs.org Furthermore, C-H functionalization techniques offer a direct and atom-economical approach to introduce new substituents. nih.govrsc.org The table below summarizes potential synthetic strategies for creating analogs.

| Synthetic Strategy | Target Modification | Potential Impact |

| Suzuki Coupling | Introduction of aryl or alkyl groups | Altered steric and electronic properties |

| Buchwald-Hartwig Amination | Introduction of amino groups | Enhanced biological activity and coordination |

| C-H Functionalization | Direct introduction of various functional groups | Increased molecular diversity and efficiency |

| Etherification/Amination | Modification of the direct ring linkage | Altered flexibility and binding modes |

This table is generated based on established synthetic methodologies applicable to similar aromatic compounds.

Integration into Supramolecular Assemblies

The bifunctional nature of this compound, with its hydrogen-bond donating phenol and accepting pyridine, makes it an excellent candidate for the construction of ordered supramolecular assemblies. nih.govresearchgate.net

Future research in this area could explore:

Crystal Engineering: The predictable hydrogen bonding and π-π stacking interactions of pyridinyl-phenols can be harnessed to design and synthesize co-crystals with specific network topologies. researchgate.netconicet.gov.ar These materials could exhibit interesting properties for applications in nonlinear optics or as porous materials for gas storage.

Self-Assembled Monolayers and Gels: The amphiphilic character that can be imparted to derivatives of this compound could enable their self-assembly at interfaces or in solution to form functional monolayers and stimuli-responsive gels. mdpi.com

The following table outlines potential supramolecular structures and their applications.

| Supramolecular Structure | Key Interactions | Potential Applications |

| Co-crystals | Hydrogen bonding, π-π stacking | Nonlinear optics, porous materials |

| Host-Guest Complexes | Coordination, hydrophobic interactions | Sensors, drug delivery |

| Self-Assembled Monolayers | Amphiphilicity | Modified surfaces, electronics |

| Organogels/Hydrogels | Hydrogen bonding, van der Waals forces | Smart materials, tissue engineering |

This table is based on the known behavior of similar functionalized aromatic compounds.

Exploration of Catalytic Applications

The pyridine nitrogen and phenolic oxygen of this compound provide ideal coordination sites for metal ions, suggesting its potential as a ligand in catalysis. elsevierpure.comrsc.org

Future research directions include:

Homogeneous Catalysis: As a ligand for transition metals like palladium, ruthenium, or copper, this compound could be employed in a variety of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions. nih.govnih.gov The electronic and steric properties of the ligand can be tuned through synthetic modifications to optimize catalyst activity and selectivity.

Heterogeneous Catalysis: The compound could be immobilized on solid supports, such as silica (B1680970) or polymers, to create recyclable heterogeneous catalysts. mdpi.com This approach would combine the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse.

Photocatalysis: Phenol derivatives have been shown to act as organophotoredox catalysts. acs.org The combination of the phenol and pyridine moieties could lead to novel photocatalysts with unique redox properties for light-driven organic transformations. acs.orgchemrxiv.org

The table below details potential catalytic systems and their applications.

| Catalytic System | Metal Center | Potential Reactions |

| Homogeneous Catalyst | Pd, Ru, Cu | Cross-coupling, hydrogenation, oxidation |

| Heterogeneous Catalyst | Immobilized metal complexes | Green chemistry applications, flow chemistry |

| Organophotocatalyst | Metal-free | Light-driven synthesis, redox reactions |

This table highlights potential applications based on the catalytic activity of related pyridinyl-phenol compounds.

Deeper Elucidation of Biological Interaction Mechanisms

Pyridinyl-phenol motifs are present in a number of biologically active compounds, suggesting that this compound and its analogs could have interesting pharmacological properties. nih.govnih.gov

Key areas for future investigation include:

Enzyme Inhibition: Many enzyme inhibitors feature aromatic and hydrogen-bonding functionalities. The structure of this compound makes it a candidate for screening against various enzyme targets, such as kinases or oxidoreductases. nih.gov

Receptor Binding: The compound could be investigated for its ability to bind to various receptors, leveraging the hydrogen bonding and aromatic interactions that are crucial for ligand-receptor recognition.

Antimicrobial and Antiproliferative Activity: Phenolic and pyridine-containing compounds have been shown to exhibit antimicrobial and anticancer effects. nih.govnih.gov Screening of this compound and its derivatives against a panel of microbes and cancer cell lines could reveal potential therapeutic leads.

Protein-Ligand Interaction Studies: Techniques such as X-ray crystallography and NMR spectroscopy can be used to study the binding of these compounds to target proteins at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. nih.govnih.gov

Future computational work should focus on:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogs, computational models can be developed to correlate specific structural features with observed biological activity or material properties. researchgate.net

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding modes of this compound derivatives to biological targets, providing insights into the key interactions that govern affinity and selectivity.

Prediction of Physicochemical Properties: Computational models can predict important properties such as solubility, lipophilicity, and pKa, which are crucial for drug development and materials science applications. researchgate.net

De Novo Design: Advanced algorithms can be used to design novel analogs of this compound with optimized properties for a specific application, guiding future synthetic efforts.

The following table summarizes the computational approaches and their potential outcomes.

| Computational Method | Objective | Expected Outcome |

| QSAR/SAR | Correlate structure with activity/property | Predictive models for rational design |

| Molecular Docking | Predict binding modes to biological targets | Identification of key interactions |

| Molecular Dynamics | Simulate dynamic behavior of ligand-protein complexes | Understanding of binding stability and conformational changes |

| Property Prediction | Estimate physicochemical properties | Guidance for compound selection and optimization |

| De Novo Design | Generate novel molecular structures | Propose new synthetic targets with desired properties |

This table outlines the application of computational chemistry in the rational design of novel compounds.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(pyridin-3-yl)phenol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of pyridinyl-substituted phenols often employs cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : React a halogenated phenol derivative (e.g., 5-bromo-2-methylphenol) with pyridin-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., THF or DMF) under inert atmosphere. Base additives (e.g., Na₂CO₃) and elevated temperatures (~80–100°C) improve yields .

- Direct Arylation : Utilize a C–H activation strategy to couple pyridine directly with a pre-functionalized phenol derivative. This method avoids pre-forming boronic acids but requires careful optimization of ligands (e.g., phosphine-based) and solvents .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- GC/MS : Effective for volatile derivatives (e.g., silylated compounds) to confirm molecular weight and fragmentation patterns .

- NMR Spectroscopy : Use H and C NMR to resolve substituent positions (e.g., pyridinyl vs. methyl group coupling patterns). For example, aromatic protons on the pyridine ring show distinct splitting compared to phenol protons .

- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable.

Advanced Research Questions

Q. How does the pyridinyl substituent influence the compound’s electronic and steric properties compared to thiophene or alkyl analogs?

- Methodological Answer :

- Electronic Effects : The pyridine ring introduces electron-withdrawing character via its nitrogen atom, reducing electron density on the phenol ring. This contrasts with thiophene (electron-rich due to sulfur’s lone pairs) and alkyl groups (electron-donating) .

- Steric Effects : Pyridinyl’s planar structure minimizes steric hindrance compared to bulky substituents like isopropyl (as in carvacrol) .

- Experimental Validation : Compare reaction rates in electrophilic substitution (e.g., nitration) between pyridinyl-, thiophene-, and alkyl-substituted phenols.

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

- Methodological Answer :

- Byproduct Management : Use quenching agents (e.g., aqueous NH₄Cl) to remove residual catalysts post-Suzuki coupling.

- Chromatography : Employ reverse-phase HPLC for polar impurities, especially if the compound exhibits low volatility.

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and unreacted boronic acids .

Q. How do the biological activities of this compound compare to its structural analogs?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution. Compare MIC values with thiophene analogs (e.g., 2-Methyl-5-(thiophen-3-yl)phenol, which shows MICs of 8–16 µg/mL) .

- Antioxidant Activity : Use DPPH radical scavenging assays. Pyridinyl’s electron-withdrawing nature may reduce antioxidant efficacy compared to alkyl-substituted phenols like carvacrol .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or stability results)?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using standardized strains/solvents. For stability studies, conduct accelerated degradation tests under varying pH/temperature .

- Meta-Analysis : Cross-reference findings with structurally similar compounds (e.g., pyridinylanilines or pyrrole derivatives ).

- Toxicity Gaps : Note that ecotoxicological data (e.g., persistence, bioaccumulation) are often absent for such derivatives; prioritize OECD 201/202 guideline testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.